molecular formula C12H18 B13945806 2-Ethyl-1-methyl-3-(propan-2-yl)benzene CAS No. 22582-89-4

2-Ethyl-1-methyl-3-(propan-2-yl)benzene

Cat. No.: B13945806
CAS No.: 22582-89-4
M. Wt: 162.27 g/mol
InChI Key: QQZMJEYEIPPFHH-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-3-(propan-2-yl)benzene is a tri-substituted aromatic hydrocarbon with methyl, ethyl, and isopropyl groups at positions 1, 2, and 3 of the benzene ring, respectively. This compound’s structure introduces steric hindrance and electronic effects due to the proximity and bulkiness of its substituents.

Properties

CAS No.

22582-89-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

2-ethyl-1-methyl-3-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-5-11-10(4)7-6-8-12(11)9(2)3/h6-9H,5H2,1-4H3

InChI Key

QQZMJEYEIPPFHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-3-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the alkylation of toluene (methylbenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-1-methyl-3-(propan-2-yl)benzene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-1-methyl-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-3-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Substituent Position and Physical Properties

The provided evidence includes data for di-substituted ethyl-methylbenzenes (Table 1), which serve as foundational analogs for comparison. Key observations include:

Table 1: Physical Properties of Ethyl-Methylbenzenes (Data from )

Compound Property 1 Property 2 Property 3 Property 4 Property 5 Property 6
1-Ethyl-2-methylbenzene 10.0 38.9 47.7 275.3 326.8 363.6
1-Ethyl-3-methylbenzene 7.6 38.5 46.9 198.7 273.6 325.5
1-Ethyl-4-methylbenzene 13.4 38.4 46.6 197.5 272.0 324.7

For example, 1-Ethyl-2-methylbenzene (ortho-substituted) exhibits higher values in Properties 4–6 compared to meta- and para-isomers, likely due to reduced symmetry and increased molecular interactions.

Impact of Tri-Substitution

2-Ethyl-1-methyl-3-(propan-2-yl)benzene differs from the di-substituted analogs in Table 1 by having a third substituent (isopropyl) at position 3. Key comparisons include:

  • Electronic Effects : The electron-donating methyl and ethyl groups may activate the benzene ring toward electrophilic substitution, while the isopropyl group’s inductive effects could moderate this activation.
  • Thermal Stability : Tri-substitution likely increases molecular weight and boiling point compared to di-substituted analogs, though exact data are unavailable in the evidence.

Comparison with Other Substituted Benzenes

  • Branched vs. Linear Substituents : The isopropyl group in the target compound contrasts with linear substituents (e.g., ethyl or methyl) in Table 1. Branched groups typically lower melting points due to inefficient crystal packing .
  • Heteroatom-Containing Derivatives : Compounds like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () exhibit distinct properties due to functional groups (e.g., amides), highlighting how the absence of heteroatoms in the target compound simplifies its reactivity profile.

Research Findings and Inferences

Structural Analysis Methods

While crystallographic data for the target compound are absent in the evidence, programs like SHELXL () are widely used for refining structures of substituted benzenes. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray diffraction (), suggesting analogous methods could apply to the target compound.

Hypothetical Data Extrapolation

Based on trends in Table 1:

  • Boiling Point : The target compound’s tri-substitution and higher molecular weight suggest a boiling point exceeding 363.6°C (the highest value in Table 1).
  • Solubility : Increased hydrophobicity due to the isopropyl group may reduce aqueous solubility compared to di-substituted analogs.

Biological Activity

2-Ethyl-1-methyl-3-(propan-2-yl)benzene, commonly referred to as m-Cymene, is an aromatic hydrocarbon characterized by its unique structure that includes an ethyl and isopropyl group attached to a benzene ring. This compound has garnered interest in various fields, particularly due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of m-Cymene, supported by case studies and relevant research findings.

Antimicrobial Activity

Research indicates that m-Cymene exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that m-Cymene effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through agar diffusion methods.

Bacterial StrainMIC (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli1.012
Bacillus subtilis0.7514

These results suggest that m-Cymene could be a potential candidate for developing new antimicrobial agents, especially against resistant strains .

Antioxidant Activity

The antioxidant capacity of m-Cymene has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential use as a natural antioxidant in food preservation and health supplements.

Assay TypeIC50 (µg/mL)
DPPH Scavenging45
ABTS Scavenging40

These findings highlight m-Cymene's role in protecting cells from oxidative stress .

Anti-inflammatory Properties

In vitro studies have shown that m-Cymene can inhibit the production of pro-inflammatory cytokines. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where m-Cymene significantly reduced levels of TNF-alpha and IL-6.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with bacterial infections evaluated the efficacy of m-Cymene as an adjunct therapy. Patients receiving standard antibiotics alongside m-Cymene showed improved recovery rates compared to those receiving antibiotics alone. The study concluded that m-Cymene could enhance the effectiveness of conventional treatments .

Case Study 2: Antioxidant Application
In a controlled study on oxidative stress-related diseases, participants supplemented with m-Cymene exhibited lower biomarkers of oxidative damage compared to the placebo group. This suggests a protective role against diseases such as cardiovascular disorders and diabetes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-ethyl-1-methyl-3-(propan-2-yl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or isomer-selective alkylation. For example, a base-catalyzed alkylation using tert-butyl chloride or allyl halides (analogous to methods in ) may introduce substituents. Optimization requires adjusting catalysts (e.g., AlCl₃ for Friedel-Crafts), solvent polarity (e.g., dichloromethane vs. toluene), and temperature to minimize steric hindrance from the ethyl and isopropyl groups. GC-MS or HPLC should monitor reaction progress and purity .

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positions?

  • Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) and IR spectroscopy. For example:

  • ¹H NMR : Ethyl groups (δ 0.8–1.5 ppm), methyl (δ 1.2–1.5 ppm), and isopropyl (δ 1.2–1.4 ppm split into septet).
  • NOESY/ROESY : To confirm spatial proximity of substituents.
  • X-ray crystallography (using SHELXL, as in ) may resolve ambiguities if crystals are obtainable.

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Use GC-MS with a non-polar column (e.g., DB-5MS) or HPLC-PDA. Calibrate with a deuterated internal standard (e.g., benzene-d₅ derivatives, as in ) to improve accuracy. For trace analysis, employ SPE (Solid-Phase Extraction) with C18 cartridges .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : The isopropyl group at position 3 is sterically bulky, directing EAS to the less hindered positions (e.g., para to methyl or ethyl groups). Computational modeling (DFT, Hartree-Fock) can predict charge distribution and activation energies. Experimental validation via nitration or sulfonation reactions followed by HPLC/LC-MS analysis of product ratios is critical .

Q. What strategies can mitigate conflicting spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Contradiction Scenario : Overlapping NMR peaks due to similar substituents.
  • Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC). Compare with computational NMR predictions (GIAO method) and reference data from analogs (e.g., ).
  • Cross-Validation : Combine with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How can computational chemistry predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform molecular docking or MD simulations to study interactions with catalysts (e.g., Pd/C for hydrogenation). Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental kinetics (e.g., monitoring H₂ uptake in hydrogenation) .

Q. What degradation pathways are expected under oxidative conditions, and how can intermediates be characterized?

  • Methodological Answer : Expose the compound to ozonation or UV/H₂O₂. Use GC-MS/MS (as in ) to identify intermediates like quinones or hydroxylated derivatives. Compare fragmentation patterns with NIST library data. Quantify degradation efficiency via TOC (Total Organic Carbon) analysis .

Key Considerations for Researchers

  • Stereochemical Challenges : The compound’s bulky substituents may hinder crystallization. Consider co-crystallization agents or microcrystalline analysis .
  • Data Reproducibility : Document solvent effects and catalyst purity rigorously, as minor impurities can skew regioselectivity .
  • Ethical Reporting : Disclose computational parameters (basis sets, convergence criteria) to ensure reproducibility of modeling studies .

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